molecular formula C12H17NO B8057556 [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol

[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol

Cat. No.: B8057556
M. Wt: 191.27 g/mol
InChI Key: SGRAGOJBNDVNBV-ZYHUDNBSSA-N
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Description

[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenylethyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require the presence of a photosensitizer and ultraviolet light to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol are not well-documented in the literature. the principles of scaling up the aza Paternò–Büchi reaction can be applied, involving optimization of reaction conditions such as temperature, light intensity, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The azetidine ring can be reduced under specific conditions to form a more saturated nitrogen-containing ring.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated azetidine derivatives.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol: Unique due to its specific stereochemistry and functional groups.

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups and applications.

    Phenylethylamine: Shares the phenylethyl group but lacks the azetidine ring.

Uniqueness

This compound is unique due to its combination of an azetidine ring and a phenylethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(13)9-14/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRAGOJBNDVNBV-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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